BenchChemオンラインストアへようこそ!

1-Chloro-2-hydroxy-3-butene

Toxicology In vitro metabolism Butadiene carcinogenicity

1-Chloro-2-hydroxy-3-butene (CHB; CAS 671-56-7), systematically named 1-chlorobut-3-en-2-ol or 1-chloro-3-buten-2-ol, is a chlorinated allylic alcohol (C₄H₇ClO, MW 106.55 g/mol). It is recognized primarily as an in vitro metabolite of the human carcinogen 1,3-butadiene, formed via the myeloperoxidase/hydrogen peroxide/chloride ion pathway in neutrophils.

Molecular Formula C4H7ClO
Molecular Weight 106.55 g/mol
CAS No. 671-56-7
Cat. No. B1194193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-hydroxy-3-butene
CAS671-56-7
Synonyms1-CHB
1-chloro-2-hydroxy-3-butene
Molecular FormulaC4H7ClO
Molecular Weight106.55 g/mol
Structural Identifiers
SMILESC=CC(CCl)O
InChIInChI=1S/C4H7ClO/c1-2-4(6)3-5/h2,4,6H,1,3H2
InChIKeyPIPLRXXGXUVQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-hydroxy-3-butene (CAS 671-56-7): Technical Baseline for Research and Industrial Procurement


1-Chloro-2-hydroxy-3-butene (CHB; CAS 671-56-7), systematically named 1-chlorobut-3-en-2-ol or 1-chloro-3-buten-2-ol, is a chlorinated allylic alcohol (C₄H₇ClO, MW 106.55 g/mol) . It is recognized primarily as an in vitro metabolite of the human carcinogen 1,3-butadiene, formed via the myeloperoxidase/hydrogen peroxide/chloride ion pathway in neutrophils [1][2]. The compound features dual functional handles—an allylic chloride and a secondary alcohol—alongside a terminal olefin, enabling divergent synthetic elaboration not achievable with single-functionality analogs. Its biological relevance as a stable, isolable precursor to the highly reactive bifunctional alkylating agent 1-chloro-3-buten-2-one (CBO) positions CHB as a critical probe for studying alternative butadiene bioactivation pathways distinct from the canonical cytochrome P450-mediated epoxide route [1][2].

Why 1-Chloro-2-hydroxy-3-butene Cannot Be Substituted by Epichlorohydrin, Allyl Alcohol, or Isomeric Chlorobutenols in Critical Research Applications


Generic substitution of 1-chloro-2-hydroxy-3-butene with structural analogs such as epichlorohydrin, 3-buten-1-ol, 1-hydroxy-2-chloro-3-butene, or 4-chloro-3-hydroxy-1-butene fails because these compounds exhibit fundamentally different reactivity profiles, biological processing, and synthetic utility [1][2]. CHB uniquely combines an allylic chloride, a secondary alcohol, and a terminal olefin within a four-carbon framework, enabling both base-mediated epoxidation (α-chlorohydrin → epoxide conversion, 2nd order k = 1.7 L mol⁻¹ min⁻¹ at 0 °C) and alcohol dehydrogenase-catalyzed oxidation to CBO (Km = 3.5 mM, kcat = 0.033 s⁻¹) [2][3]. Its two regioisomeric butadiene monochlorohydrins exhibit first-order hydrolysis rates in neutral water that differ by more than 100-fold from CHB [1]. In toxicological models, CHB generates a qualitatively distinct DNA damage signature—concurrently producing single-strand breaks and alkali-labile sites—that cannot be recapitulated by its bioactivated product CBO (ALS only) or by the P450-derived epoxide metabolites 3,4-epoxy-1-butene (EB) and 1,2,3,4-diepoxybutane [4][5]. These orthogonal differentiators make CHB the obligatory chemical probe for the myeloperoxidase-dependent arm of 1,3-butadiene bioactivation research and the preferred synthon when the chlorohydrin-to-epoxide relationship must be exploited under controlled conditions.

Quantitative Differentiation Evidence for 1-Chloro-2-hydroxy-3-butene (CAS 671-56-7): Head-to-Head, Cross-Study, and Class-Level Data


Cytotoxicity Differential: CHB Is ~100-Fold Less Potent Than Its Bioactivated Product CBO in Human Hepatocyte Cells

In a direct head-to-head comparison using human normal hepatocyte L02 cells, 1-chloro-2-hydroxy-3-butene (CHB) exhibited markedly lower cytotoxicity than its alcohol dehydrogenase-derived metabolite 1-chloro-3-buten-2-one (CBO). By the MTT assay, CHB showed no detectable cytotoxicity up to 1000 µM, whereas CBO reduced cell viability to 80% at 40 µM (p < 0.05) and to 51% at 100 µM (p < 0.001) [1]. In the more sensitive relative cloning efficiency (RCE) assay, CHB decreased survival to 6.3% at 500 µM; by contrast, CBO reduced survival to 74.9% at only 0.2 µM [1]. The authors estimated CBO to be approximately 100-fold more potent than CHB [1][2]. This large potency gap establishes CHB as a relatively stable, transportable pro-toxin, whereas CBO is a highly reactive direct-acting agent unsuitable for any application requiring chemical stability.

Toxicology In vitro metabolism Butadiene carcinogenicity

DNA Damage Signature: CHB Produces Both Single-Strand Breaks and Alkali-Labile Sites; CBO Produces Only Alkali-Labile Sites

The qualitative nature of DNA damage distinguishes CHB from its primary metabolite CBO. Using alkaline comet assays at pH >13 (detects SSB + ALS), pH 11.9 (detects SSB preferentially), and pH 9 (detects ALS), CHB at 500 µM yielded 22.4% Tail DNA at pH >13 vs. 8.1% at pH 11.9; at 1000 µM, values were 38.4% vs. 14.2%, demonstrating the presence of both single-strand breaks (SSB) and alkali-labile sites (ALS) [1]. In contrast, CBO at all tested concentrations (0.5–10 µM) failed to increase DNA migration at pH 11.9 or pH 9 relative to negative controls, indicating it produced only ALS [1]. Acellular comet assay experiments further revealed that CHB did not directly generate DNA breaks, whereas CBO directly caused strand breakage on naked DNA [1]. This mechanistic dichotomy means that experiments designed to track DNA repair pathway activation or to discriminate pro-mutagenic lesion types cannot simply substitute CBO for CHB or vice versa.

Genotoxicity Comet assay DNA damage mechanism

Cytochrome P450-Mediated Metabolism: CBO Is the Dominant Product with Vmax 28.75-Fold Higher Than the M-CEB Epoxide Pathway

When 1-chloro-2-hydroxy-3-butene is incubated with rat liver microsomes, it is metabolized via cytochrome P450 enzymes (predominantly CYP2E1) to three products: 1-chloro-3-buten-2-one (CBO), and two stereoisomers of 1-chloro-3,4-epoxy-2-butanol (designated D-CEB and M-CEB) [1]. Michaelis-Menten kinetic analysis revealed that CBO formation is kinetically dominant: Vmax = 4.6 ± 0.5 nmol/min/mg protein (Km = 4.0 ± 0.5 mM) vs. D-CEB Vmax = 0.10 ± 0.01 nmol/min/mg (Km = 6.4 ± 0.7 mM) and M-CEB Vmax = 0.16 ± 0.01 nmol/min/mg (Km = 4.2 ± 0.5 mM) [1]. The Vmax ratio (CBO/M-CEB) is 28.75, demonstrating that oxidation to the bifunctional alkylating agent CBO is overwhelmingly favored over epoxidation. 4-Methylpyrazole, a CYP2E1-specific inhibitor, inhibited formation of both CEB and CBO, while the generic P450 inhibitor 1-benzylimidazole completely abolished product formation [1]. The M-CEB diastereomer was formed in 50–80% greater amounts than D-CEB [1]. This product distribution pattern is distinct from that of 3,4-epoxy-1-butene metabolism, where hydrolysis and glutathione conjugation predominate.

Drug metabolism Cytochrome P450 In vitro bioactivation

Alcohol Dehydrogenase Substrate Kinetics: CHB Exhibits Km of 3.5 mM and kcat of 0.033 s⁻¹, Defining Its Bioactivation Efficiency

Purified horse liver alcohol dehydrogenase (ADH) catalyzes the oxidation of CHB to CBO under physiological conditions (pH 7.4, 37 °C) with Michaelis-Menten kinetics: Km = 3.5 mM and kcat = 0.033 s⁻¹ [1]. The catalytic efficiency (kcat/Km) is 0.0094 s⁻¹ mM⁻¹ (9.4 M⁻¹ s⁻¹). For comparison, ethanol—the canonical ADH substrate—exhibits Km values of approximately 0.5–1 mM and kcat values of 0.5–1 s⁻¹ for human class I ADH enzymes, yielding catalytic efficiencies roughly 50- to 100-fold higher than CHB [2]. This kinetic profile indicates that CHB is a moderate-affinity, low-turnover ADH substrate, meaning its bioactivation is rate-limited by both substrate concentration and enzyme availability. Rat liver cytosol also supported CHB bioactivation to CBO, and the resulting CBO readily reacted with glutathione to form two mono-GSH conjugates and one di-GSH conjugate [1]. These kinetic parameters are critical for pharmacokinetic modeling of CHB bioactivation in target tissues and cannot be inferred from data on ethanol, retinol, or other ADH substrates.

Enzyme kinetics Alcohol dehydrogenase Bioactivation

Mutagenicity Specificity: CHB Induces Point Mutations (TA1535) but Not Frameshift Mutations (TA1537), Distinct from P450-Derived Epoxide Metabolites

In the Ames Salmonella mutagenicity assay, CHB produced a dose-related increase in revertant colonies in strain TA1535 (detects base-pair substitution/point mutations) at 0.5–5 mg per plate, yielding a positive mutagenicity classification, but did not increase revertants in strain TA1537 (detects frameshift mutations) at 0.5–2 mg per plate, with toxicity observed at 4–5 mg per plate [1]. This mutation spectrum—point mutation positive, frameshift negative—contrasts with the well-characterized P450-derived butadiene metabolites 3,4-epoxy-1-butene (EB) and 1,2,3,4-diepoxybutane (DEB), which have been reported to induce both point and frameshift mutations in multiple Salmonella strains [2]. CBO, the direct bioactivation product of CHB, could not be reliably assessed for mutagenicity due to overwhelming toxicity in both TA1535 and TA1537 at all tested concentrations (50 µg to 2 mg per plate) [1]. This mutational specificity implies that CHB-mediated genotoxicity proceeds through a mechanism distinct from the epoxide-mediated pathway, potentially involving in situ bioactivation to CBO followed by adduct formation at specific nucleobase positions.

Mutagenicity Ames test Butadiene metabolites

Hydrolysis Rate Divergence: CHB Reacts >100-Fold Slower Than Its 2-Chloro Isomer in Neutral Water but Epoxidizes Rapidly in Base

Kadesch (1946) determined the hydrolysis rate constants for the three butadiene monochlorohydrins: I = 1-chloro-2-hydroxy-3-butene (CHB), II = 2-chloro-3-buten-1-ol, and III = 4-chloro-3-hydroxy-1-butene [1]. In neutral aqueous solution at 70 °C, CHB exhibited a first-order hydrolysis rate constant k = 5.5 × 10⁻⁴ min⁻¹, compared to k = 6.8 × 10⁻² min⁻¹ for isomer II—a 124-fold difference [1]. In aqueous sodium hydroxide at 0 °C, however, CHB reacted extremely rapidly with a second-order rate constant k₂ = 1.7 L mol⁻¹ min⁻¹, the reaction being approximately 65% complete after one minute [1]. This behavior is characteristic of α-chlorohydrins: the hydroxyl group is positioned for intramolecular SN2 displacement of chloride, generating 1,2-epoxy-3-butene at a rate that far exceeds simple solvolytic hydrolysis [1]. Isomer II, which contains both α-chlorohydrin and allylic chloride functionality, hydrolyzed faster in neutral water but could not be converted cleanly to a single epoxide product. Isomer III (allylic chloride lacking the α-hydroxyl) was intermediate. This dual kinetic personality—robust stability in neutral aqueous storage combined with triggered, ultra-rapid epoxidation upon basification—is unique to CHB among the three isomers and is directly exploitable in synthetic protocols.

Chemical stability Hydrolysis kinetics Chlorohydrin reactivity

Validated Application Scenarios for 1-Chloro-2-hydroxy-3-butene (CAS 671-56-7) Where Procurement of the Specific Compound Is Essential


Mechanistic Toxicology: Discriminating Myeloperoxidase-Dependent vs. Cytochrome P450-Dependent Butadiene Bioactivation Pathways

CHB is the obligate chemical probe for the myeloperoxidase (MPO)/HOCl-mediated arm of 1,3-butadiene metabolism. Unlike 3,4-epoxy-1-butene (EB) and 1,2,3,4-diepoxybutane (DEB), which report on cytochrome P450 activity, CHB is formed exclusively via the MPO/H₂O₂/Cl⁻ pathway in neutrophils and serves as the only stable, isolable intermediate linking this pathway to downstream genotoxicity [1][2]. The approximately 100-fold cytotoxicity differential between CHB and its ADH-derived product CBO (Section 3, Evidence Item 1) allows researchers to titrate bioactivation by modulating ADH or P450 activity, enabling dissection of tissue-specific toxicity mechanisms. The distinct DNA damage signature of CHB (SSB + ALS) vs. CBO (ALS only) and vs. EB/DEB (DNA cross-links) provides a multi-endpoint battery for classifying the molecular origins of butadiene-induced genotoxic stress [2].

Enzymology: Substrate for Alcohol Dehydrogenase and Cytochrome P450 Bioactivation Kinetic Studies

CHB serves as a defined substrate for both alcohol dehydrogenase (ADH) and cytochrome P450 (CYP2E1) enzymes with fully characterized Michaelis-Menten parameters. The ADH kinetic constants (Km = 3.5 mM, kcat = 0.033 s⁻¹; Section 3, Evidence Item 4) and the P450 microsomal kinetic constants (CBO formation: Km = 4.0 mM, Vmax = 4.6 nmol/min/mg; Section 3, Evidence Item 3) provide an internally consistent dataset for enzyme kinetics laboratories developing new activity assays or studying structure-activity relationships among chlorinated allylic alcohols. Because CBO is the dominant P450 product (Vmax 28.75-fold higher than M-CEB), CHB incubation with microsomes generates a robust CBO signal for inhibitor screening or isoform phenotyping without the confounding interference of multiple equipotent products [3].

Synthetic Chemistry: Precursor for 1,2-Epoxy-3-butene and Aminohydroxybutene Derivatives via Chemoselective Activation

CHB is the preferred starting material for the preparation of 1,2-epoxy-3-butene by base-mediated dehydrochlorination. The α-chlorohydrin configuration enables intramolecular epoxide formation with a second-order rate constant of 1.7 L mol⁻¹ min⁻¹ in 0.1 M NaOH at 0 °C—approximately 65% complete within one minute—while the compound remains acceptably stable in neutral aqueous storage (k = 5.5 × 10⁻⁴ min⁻¹ at 70 °C; Section 3, Evidence Item 6) [4]. The aminohydroxybutene patent literature demonstrates that the allylic chloride in CHB is susceptible to nucleophilic displacement by primary and secondary amines, yielding 1-amino-2-hydroxy-3-butenes with retention of the olefin and alcohol functionalities—a chemoselectivity profile not accessible from epichlorohydrin (which reacts preferentially at the epoxide) or from allyl chloride (which lacks the hydroxyl directing group) [5].

Biomarker Development: Urinary Mercapturic Acid Quantitation for In Vivo CHB Exposure Assessment

CHB administration to rodents results in the urinary excretion of 1,4-bis(N-acetyl-S-cysteinyl)-2-butanone (NC1), a CBO-derived mercapturic acid, detectable by isotope dilution LC/ESI-MS-MS with limits of detection of 6.8 fmol/0.1 mL (mouse urine) and 4.5 fmol/0.1 mL (rat urine) [6]. NC1 concentrations in the 0–8 h urine collection period were 4–6 fold (mice) and 10–11 fold (rats) higher than in the 8–24 h period following CHB dosing, demonstrating rapid in vivo biotransformation [6]. This biomarker is specific to the CHB→CBO→GSH conjugate pathway and is not produced from the P450-derived epoxide metabolites EB or DEB, making CHB the indispensable analytical reference standard for developing and validating occupational or environmental butadiene exposure biomonitoring methods that distinguish between the MPO and P450 metabolic routes.

Quote Request

Request a Quote for 1-Chloro-2-hydroxy-3-butene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.